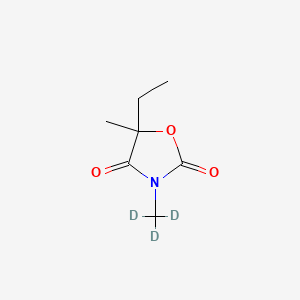
Parametadione-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parametadione-d3 is a deuterated form of paramethadione, an anticonvulsant drug belonging to the oxazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of paramethadione. The deuterium atoms in this compound replace the hydrogen atoms, providing a stable isotope that can be traced in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of parametadione-d3 involves the incorporation of deuterium atoms into the paramethadione molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Parametadione-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazolidinedione derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazolidinedione derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Parametadione-d3 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of paramethadione in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of paramethadione.
Drug Development: Used as a reference compound in the development of new anticonvulsant drugs.
Biological Research: Understanding the interaction of paramethadione with biological targets and its effects on cellular processes.
Mécanisme D'action
Parametadione-d3, like paramethadione, acts by reducing T-type calcium currents in thalamic neurons. This inhibition of calcium currents dampens the abnormal thalamocortical rhythmicity associated with absence seizures. The molecular targets include voltage-dependent T-type calcium channel subunits, which play a crucial role in the propagation of electrical signals in neurons.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethadione: Another oxazolidinedione anticonvulsant with similar properties but a higher side effect profile.
Ethadione: A related compound with anticonvulsant activity but different pharmacokinetic properties.
Uniqueness
Parametadione-d3 is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
5-ethyl-5-methyl-3-(trideuteriomethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3/i3D3 |
Clé InChI |
VQASKUSHBVDKGU-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)C(OC1=O)(C)CC |
SMILES canonique |
CCC1(C(=O)N(C(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















